molecular formula C14H15N B13097709 2,4-Dimethyl-[1,1'-biphenyl]-3-amine

2,4-Dimethyl-[1,1'-biphenyl]-3-amine

Cat. No.: B13097709
M. Wt: 197.27 g/mol
InChI Key: HMDJPFCLEOBBMU-UHFFFAOYSA-N
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Description

2,4-Dimethyl-[1,1’-biphenyl]-3-amine is an organic compound belonging to the biphenyl family It consists of two benzene rings connected by a single bond, with two methyl groups attached to the 2nd and 4th positions of one benzene ring and an amine group attached to the 3rd position of the other benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethyl-[1,1’-biphenyl]-3-amine typically involves the following steps:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Grignard reaction, where 4-bromotoluene reacts with magnesium in the presence of anhydrous tetrahydrofuran to form (4-methylphenyl)magnesium bromide.

Industrial Production Methods

Industrial production methods for 2,4-Dimethyl-[1,1’-biphenyl]-3-amine may involve large-scale Grignard reactions followed by amination processes. The choice of reagents and conditions would depend on factors such as cost, availability, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethyl-[1,1’-biphenyl]-3-amine undergoes several types of chemical reactions, including:

    Oxidation: The methyl groups can be oxidized to form carboxylic acids.

    Reduction: The amine group can be reduced to form corresponding amines.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: 2,4-Dimethyl-[1,1’-biphenyl]-3-carboxylic acid.

    Reduction: 2,4-Dimethyl-[1,1’-biphenyl]-3-amine.

    Substitution: Various substituted biphenyl derivatives depending on the reagents used.

Scientific Research Applications

2,4-Dimethyl-[1,1’-biphenyl]-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-[1,1’-biphenyl]-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds with active sites, while the biphenyl core provides hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dimethyl-[1,1’-biphenyl]-3-amine is unique due to the presence of an amine group, which imparts different chemical reactivity and potential biological activity compared to other dimethylbiphenyl derivatives.

Properties

Molecular Formula

C14H15N

Molecular Weight

197.27 g/mol

IUPAC Name

2,6-dimethyl-3-phenylaniline

InChI

InChI=1S/C14H15N/c1-10-8-9-13(11(2)14(10)15)12-6-4-3-5-7-12/h3-9H,15H2,1-2H3

InChI Key

HMDJPFCLEOBBMU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)C2=CC=CC=C2)C)N

Origin of Product

United States

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